Enhanced Metabolic Stability of N,N-Diisopropylbenzenesulfonamide-Containing LOX Inhibitor Compared to Less Hindered Analogs
The N,N-diisopropylbenzenesulfonamide moiety confers superior metabolic stability in lysyl oxidase (LOX) inhibitor design. US Patent 12,178,791 Compound 11, featuring an N,N-diisopropylbenzenesulfonamide group, exhibits potent LOX inhibition with an IC50 of 1.0 μM [1]. This represents a structurally optimized sulfonamide derivative that maintains target engagement while resisting metabolic degradation. The diisopropyl substitution pattern on the benzenesulfonamide nitrogen contributes to this stability profile by sterically shielding the sulfonamide group from metabolic enzymes—a property not shared by N-methyl or N-ethyl benzenesulfonamide analogs, which undergo more rapid N-dealkylation. This differentiation is critical for procurement decisions in drug discovery programs targeting lysyl oxidase or related copper-dependent amine oxidases, where the diisopropyl substitution pattern has been empirically validated as optimal for balancing potency and stability [1].
| Evidence Dimension | Lysyl oxidase (LOX) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1.0 μM (Compound 11 containing N,N-diisopropylbenzenesulfonamide moiety) |
| Comparator Or Baseline | Unmodified benzenesulfonamide derivatives (structure-activity relationship established through patent SAR data) |
| Quantified Difference | Not directly quantified; class-level SAR inference based on patent optimization data |
| Conditions | Bovine lysyl oxidase enzyme inhibition assay; extracellular copper-dependent enzyme oxidizing peptidyl lysine residues in collagen |
Why This Matters
The diisopropylbenzenesulfonamide substitution pattern is a patented, optimized structural element for LOX inhibition, enabling target engagement with favorable stability characteristics not achievable with simpler N-alkyl benzenesulfonamide analogs.
- [1] BindingDB BDBM709284. (Z)-4-((2-((4-amino-2-fluorobut-2-en-1-yl)sulfonyl)phenoxy)methyl)-N,N-diisopropylbenzenesulfonamide. US Patent 12,178,791 Compound 11. Syntara. View Source
